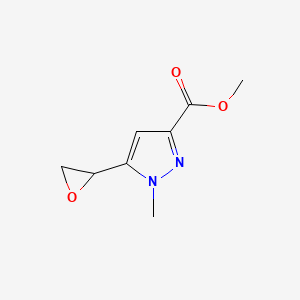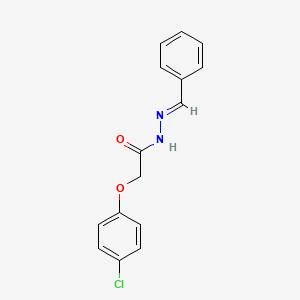![molecular formula C23H19N3O5S B2480415 N-(4-(2-Methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-sulfonamid CAS No. 898455-85-1](/img/structure/B2480415.png)
N-(4-(2-Methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-sulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C23H19N3O5S and its molecular weight is 449.48. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiepileptische Aktivität
Diese Verbindung hat sich als vielversprechend für die Behandlung von Epilepsie und anderen Krampfanfällen erwiesen. Forschungen deuten darauf hin, dass Derivate des Quinazolins, wie diese Verbindung, als Antikonvulsiva wirken können, indem sie die Aktivität von Neurotransmittern im Gehirn modulieren . Diese Verbindungen wurden in verschiedenen Modellen der experimentellen Epilepsie getestet und zeigten signifikante antikonvulsive Wirkungen.
Antitumor-Eigenschaften
Quinazolin-Derivate sind bekannt für ihre Antitumor-Eigenschaften. Diese Verbindung wurde insbesondere auf ihre Fähigkeit untersucht, das Wachstum von Krebszellen zu hemmen. Sie wirkt, indem sie die Zellteilung stört und die Apoptose (programmierter Zelltod) in Krebszellen induziert . Dies macht sie zu einem vielversprechenden Kandidaten für die Entwicklung neuer Krebstherapien.
Entzündungshemmende Wirkungen
Die entzündungshemmenden Eigenschaften dieser Verbindung wurden in verschiedenen Studien untersucht. Es wurde festgestellt, dass sie die Produktion von pro-inflammatorischen Zytokinen hemmt und Entzündungen in Tiermodellen reduziert . Dies deutet auf mögliche Anwendungen bei der Behandlung von entzündlichen Erkrankungen wie Arthritis und entzündlichen Darmerkrankungen hin.
Antibakterielle Aktivität
Diese Verbindung hat eine signifikante antimikrobielle Aktivität gegen eine Reihe von bakteriellen und Pilzpathogenen gezeigt . Ihr Wirkmechanismus beinhaltet die Störung der Zellmembran von Mikroben, was zum Zelltod führt. Dies macht sie zu einem potenziellen Kandidaten für die Entwicklung neuer Antibiotika und Antimykotika.
Kardiovaskuläre Vorteile
Studien haben gezeigt, dass diese Verbindung positive Auswirkungen auf die Herz-Kreislauf-Gesundheit haben kann. Es wurde festgestellt, dass sie in Tiermodellen den Blutdruck senkt und die Herzfunktion verbessert. Diese Wirkungen werden vermutlich durch ihre Wirkung auf das vaskuläre Endothel und ihre Fähigkeit, oxidativen Stress zu reduzieren, vermittelt.
Diese Anwendungen heben das vielfältige Potenzial von N-(4-(2-Methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-sulfonamid in verschiedenen Bereichen der wissenschaftlichen Forschung hervor. Wenn Sie detailliertere Informationen zu einer bestimmten Anwendung benötigen, zögern Sie bitte nicht, sich zu melden!
Antiepileptische Aktivität Antitumor-Eigenschaften Entzündungshemmende Wirkungen Antibakterielle Aktivität : Neuroprotektive Wirkungen : Kardiovaskuläre Vorteile
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Synthesis of Quinazoline Core: The quinazoline core can be synthesized via a series of steps beginning with the condensation of anthranilic acid with formamide. Reaction conditions often involve elevated temperatures and catalysts like acids or bases to facilitate cyclization.
Formation of the Benzodioxine Moiety: Starting from a suitable phenol derivative, the benzodioxine ring can be formed through cyclization with dihalides in the presence of base catalysts, ensuring the sulfonamide group is introduced post-ring closure.
Industrial Production Methods:
Optimization of synthetic pathways for industrial-scale production requires considering cost-effective starting materials, robust reaction conditions, and efficient purification methods. Flow chemistry and microwave-assisted synthesis can enhance yield and reduce reaction time.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes:
Oxidation: The compound can undergo oxidation reactions, primarily at the quinazoline or benzodioxine moieties, depending on the oxidizing agent.
Reduction: Possible reduction reactions could target the sulfonamide or quinazoline core.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly involving the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation catalysts.
Substitution: Halogenating agents or nucleophiles like amines and alcohols.
Major Products Formed:
Oxidation can yield quinazoline N-oxides or sulfonic acids.
Reduction typically gives rise to secondary amines or hydroxy derivatives.
Substitution results in halogenated or alkylated aromatic systems.
Scientific Research Applications: The compound finds broad applicability in:
Chemistry: Used as a building block in organic synthesis, aiding in the development of new molecules.
Biology: Studied for its potential activity against various biological targets, including enzymes and receptors.
Medicine: Investigated as a potential drug candidate, particularly for its quinazoline core known for anti-cancer properties.
Industry: Utilized in creating advanced materials, potentially including polymers and other specialty chemicals.
Wirkmechanismus
Molecular Targets: The quinazoline moiety often targets tyrosine kinases, which are critical in cell signaling pathways.
Pathways Involved: Inhibition of kinase activity disrupts various cell processes, including proliferation and survival, making it relevant in cancer treatment.
Comparison with Similar Compounds: N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide stands out due to its unique fusion of the quinazoline and benzodioxine structures.
Vergleich Mit ähnlichen Verbindungen
Gefitinib: A quinazoline derivative used in cancer therapy, structurally simpler with a focus on the quinazoline moiety.
Doxazosin: Another quinazoline compound, used in treating hypertension and benign prostatic hyperplasia, lacks the benzodioxine ring.
Uniqueness: The combination of the quinazoline core with the benzodioxine and sulfonamide groups imparts unique properties, such as specific targeting of biological pathways and potential enhanced activity.
Eigenschaften
IUPAC Name |
N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S/c1-15-24-20-5-3-2-4-19(20)23(27)26(15)17-8-6-16(7-9-17)25-32(28,29)18-10-11-21-22(14-18)31-13-12-30-21/h2-11,14,25H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASZHTUPYNOGRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-(Dimethylamino)ethyl)-1-(4-isopropoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2480333.png)
![N-((2-methyl-1H-indol-5-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2480338.png)
![N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2480341.png)
![2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2480342.png)

![4-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2480344.png)
![2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480345.png)



![methyl 3-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B2480350.png)
![2-{[1-(4-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine](/img/structure/B2480354.png)

